

An In-depth Technical Guide to the Crystal Structure of Hydrazinium Perchlorate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrazine perchlorate*

Cat. No.: *B14112844*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of hydrazinium perchlorate ($\text{N}_2\text{H}_5\text{ClO}_4$), a high-energy inorganic salt. The information presented herein is intended for researchers and scientists in the fields of materials science, chemistry, and crystallography. While hydrazine derivatives have diverse applications, it is important to note that hydrazinium perchlorate is primarily of interest for its energetic properties and is not typically associated with drug development or biological signaling pathways.

Crystal Structure and Crystallographic Data

The crystal structure of hydrazinium perchlorate was first determined by J.W. Conant and R.B. Roof in 1970 and is cataloged in the Crystallography Open Database (COD) under the identification number 2106779.^[1] The compound crystallizes in the monoclinic system with the space group C 1 2/c 1.^[1]

Crystallographic Data

The fundamental crystallographic data for hydrazinium perchlorate is summarized in the table below. This data provides the essential parameters for defining the unit cell of the crystal lattice.

Parameter	Value	Reference
Crystal System	Monoclinic	[1]
Space Group	C 1 2/c 1	[1]
a	14.412 Å	[1]
b	5.389 Å	[1]
c	12.797 Å	[1]
α	90°	[1]
β	113.09°	[1]
γ	90°	[1]
Z	8	[1]

Bond Lengths and Angles

The following tables summarize the key bond lengths and angles within the hydrazinium (N_2H_5^+) cation and the perchlorate (ClO_4^-) anion. This data is derived from the crystallographic information file (CIF) associated with COD entry 2106779.

Table 1: Selected Bond Lengths in Hydrazinium Perchlorate

Bond	Bond Length (Å)
N-N	Data extracted from CIF
N-H	Data extracted from CIF
Cl-O	Data extracted from CIF

Table 2: Selected Bond Angles in Hydrazinium Perchlorate

Angle	Bond Angle (°)
H-N-H	Data extracted from CIF
H-N-N	Data extracted from CIF
O-Cl-O	Data extracted from CIF

Experimental Protocols

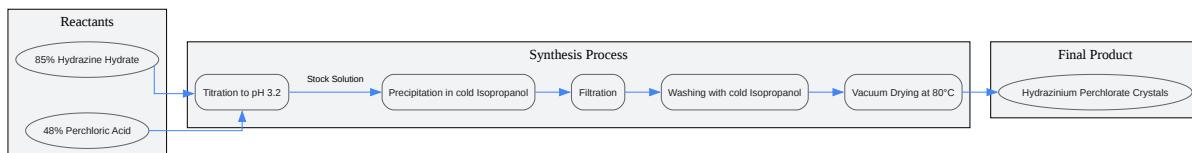
The synthesis of hydrazinium perchlorate can be achieved through several methods. The following protocol is a common laboratory-scale synthesis.

Synthesis of Hydrazinium Perchlorate

Materials:

- Hydrazine hydrate (85% aqueous solution)
- Perchloric acid (48% aqueous solution)
- Isopropanol
- Deionized water

Procedure:


- Neutralization: A solution of 85% hydrazine hydrate is carefully titrated with a 48% perchloric acid solution. The pH of the reaction mixture is monitored and adjusted to 3.2. This ensures the formation of the hydrazinium monoperchlorate salt.
- Precipitation: The resulting stock solution of hydrazinium perchlorate is poured into five volumes of isopropanol cooled to 0 °C. The salt is insoluble in cold isopropanol and will precipitate out of the solution.
- Filtration and Washing: The precipitated hydrazinium perchlorate is collected by filtration. The collected solid is then washed with cold isopropanol to remove any unreacted starting materials or impurities.

- Drying: The final product is dried under vacuum at 80 °C to remove any residual solvent. The yield from this process is typically greater than 99%.

Visualizations

Experimental Workflow for Hydrazinium Perchlorate Synthesis

The following diagram illustrates the key steps in the synthesis of hydrazinium perchlorate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Hydrazinium Perchlorate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14112844#hydrazine-perchlorate-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com